molecular formula C13H18N2O B6601611 4-Phenyl-1-piperidineacetamide CAS No. 84863-82-1

4-Phenyl-1-piperidineacetamide

Cat. No.: B6601611
CAS No.: 84863-82-1
M. Wt: 218.29 g/mol
InChI Key: OWPYERIQHUMUOX-UHFFFAOYSA-N
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Description

4-Phenyl-1-piperidineacetamide is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a phenyl group and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-piperidineacetamide typically involves the reaction of 4-phenylpiperidine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Phenyl-1-piperidineacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-piperidineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various pharmacological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

    4-Phenylpiperidine: Lacks the acetamide group, making it less polar and potentially less active in certain biological contexts.

    1-Phenyl-2-piperidinone: Contains a ketone group instead of an acetamide group, leading to different reactivity and biological activity.

    4-Phenyl-1-piperazineacetamide: Contains a piperazine ring instead of a piperidine ring, which can alter its pharmacological properties.

Uniqueness: 4-Phenyl-1-piperidineacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and an acetamide group on the piperidine ring makes it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

2-(4-phenylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13(16)10-15-8-6-12(7-9-15)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPYERIQHUMUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306741
Record name 4-Phenyl-1-piperidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84863-82-1
Record name 4-Phenyl-1-piperidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84863-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-1-piperidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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